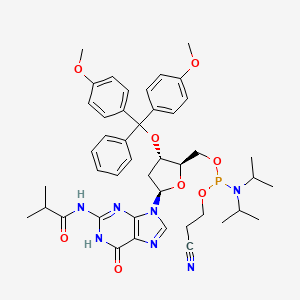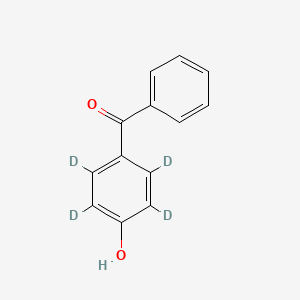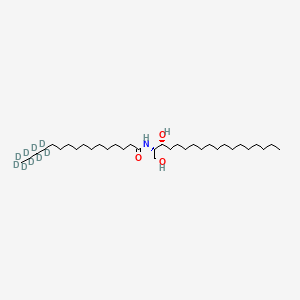
Topiroxostat-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Topiroxostat-d4: is a deuterium-labeled derivative of Topiroxostat, a potent and orally active xanthine oxidoreductase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Topiroxostat. The deuterium labeling helps in tracing the compound during various biochemical processes without altering its biological activity significantly .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Topiroxostat-d4 involves the incorporation of deuterium atoms into the molecular structure of Topiroxostat. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process may involve the use of deuterated solvents and catalysts to facilitate the exchange.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards .
化学反応の分析
Types of Reactions: Topiroxostat-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Chemistry: Topiroxostat-d4 is used as a tracer in chemical reactions to study the reaction mechanisms and pathways. The deuterium labeling allows for precise tracking of the compound without altering its chemical properties.
Biology: In biological research, this compound is used to study the metabolic pathways and pharmacokinetics of Topiroxostat. It helps in understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
Medicine: this compound is used in preclinical studies to evaluate the efficacy and safety of Topiroxostat. It helps in understanding the drug’s interaction with various biological targets and its potential therapeutic effects.
Industry: In the pharmaceutical industry, this compound is used in the development and optimization of Topiroxostat formulations. It helps in ensuring the consistency and quality of the final product .
作用機序
Topiroxostat-d4 exerts its effects by inhibiting xanthine oxidoreductase, an enzyme involved in purine metabolism. This inhibition reduces the production of uric acid, which is beneficial in the treatment of hyperuricemia and gout. The deuterium labeling does not significantly alter the mechanism of action but allows for detailed study of the compound’s pharmacokinetics and metabolism .
類似化合物との比較
Allopurinol: Another xanthine oxidase inhibitor used in the treatment of hyperuricemia and gout.
Febuxostat: A non-purine xanthine oxidase inhibitor with a similar mechanism of action.
Uniqueness: Topiroxostat-d4 is unique due to its deuterium labeling, which allows for precise tracking and study of the compound in various biochemical processes. This makes it a valuable tool in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
特性
分子式 |
C13H8N6 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
4-[3-(2,3,5,6-tetradeuteriopyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H8N6/c14-8-11-7-10(3-6-16-11)13-17-12(18-19-13)9-1-4-15-5-2-9/h1-7H,(H,17,18,19)/i1D,2D,4D,5D |
InChIキー |
UBVZQGOVTLIHLH-GYABSUSNSA-N |
異性体SMILES |
[2H]C1=C(N=C(C(=C1C2=NNC(=N2)C3=CC(=NC=C3)C#N)[2H])[2H])[2H] |
正規SMILES |
C1=CN=CC=C1C2=NNC(=N2)C3=CC(=NC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)
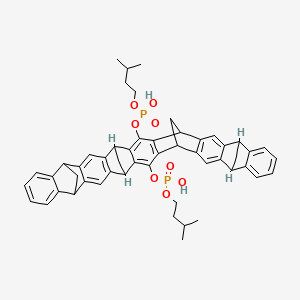
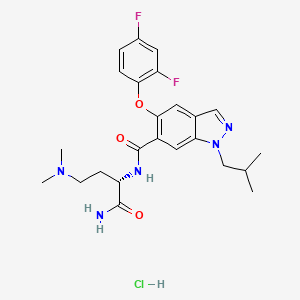
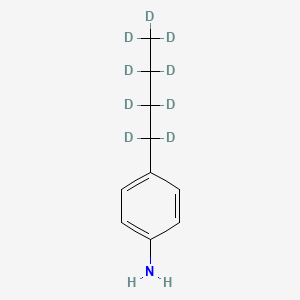
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)
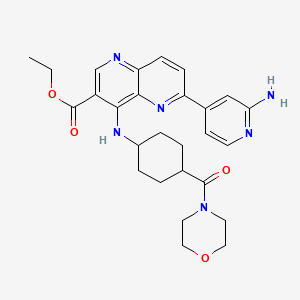

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
